molecular formula C18H21N5O2S B8335216 2C7KFP9LKN CAS No. 1072803-05-4

2C7KFP9LKN

Cat. No.: B8335216
CAS No.: 1072803-05-4
M. Wt: 371.5 g/mol
InChI Key: DQJQOFFCCSGWRM-UHFFFAOYSA-N
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Description

Its alphanumeric code suggests it may be an internal or proprietary designation used in specific research contexts. Based on the naming conventions outlined in , such identifiers are discouraged in formal publications, where IUPAC nomenclature or systematic numbering is preferred . Without explicit structural or functional data from peer-reviewed sources, assumptions about its properties remain speculative.

If "2C7KFP9LKN" belongs to a class of synthetic or organometallic compounds, its characterization would require rigorous analytical validation, including NMR, IR spectroscopy, and elemental analysis, as mandated by standardized protocols . For example, hypothetical comparisons might involve its reactivity, stability, or catalytic performance relative to established analogs.

Properties

CAS No.

1072803-05-4

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24)

InChI Key

DQJQOFFCCSGWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

Critical Gaps in Data :
  • No peer-reviewed studies explicitly reference "this compound," limiting empirical comparisons.
  • Proprietary compounds often lack publicly available characterization data, violating transparency norms outlined in .
Methodological Recommendations :
  • Spectral Analysis : Full NMR (¹H, ¹³C) and HRMS data are essential to confirm molecular identity and purity .
  • Benchmarking : Comparative studies should include control experiments with structurally defined analogs to validate performance metrics.

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